Molecular weight and formula of N-((1,3,5-trimethylpyrazol-4-yl)methyl)aniline
Content Type: Technical Reference Guide Subject: Chemical Identity, Synthesis, and Structural Analysis CAS RN: 1152894-90-0[1][2][3][4] Abstract N-((1,3,5-trimethylpyrazol-4-yl)methyl)aniline (CAS 1152894-90-0) is a seco...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Reference Guide
Subject: Chemical Identity, Synthesis, and Structural Analysis
CAS RN: 1152894-90-0[1][2][3][4]
Abstract
N-((1,3,5-trimethylpyrazol-4-yl)methyl)aniline (CAS 1152894-90-0) is a secondary amine intermediate utilized in medicinal chemistry as a pharmacophore linker.[1][2][3][4] Characterized by a molecular weight of 215.30 g/mol and the formula C₁₃H₁₇N₃ , this compound bridges an electron-rich 1,3,5-trimethylpyrazole core with a phenyl ring via a methylene spacer. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols via reductive amination, and analytical fingerprinting for researchers in drug discovery and agrochemical development.
Physicochemical Identity
The following data establishes the core identity of the molecule, aggregating experimental values and calculated descriptors.
Property
Value
Unit
Notes
Molecular Formula
C₁₃H₁₇N₃
-
-
Molecular Weight
215.30
g/mol
Average Mass
Exact Mass
215.1422
Da
Monoisotopic
CAS Number
1152894-90-0
-
Verified Registry Number
Appearance
Off-white to white solid
-
Crystalline form
Melting Point
106 – 110
°C
Experimental range
Solubility
DMSO, Methanol, DCM
-
Low water solubility
pKa (Predicted)
~4.5 (Aniline N)
-
Pyrazole N is weakly basic
Structural Topology & Connectivity
The molecule consists of two distinct aromatic systems connected by a flexible methylene bridge. The pyrazole ring is fully substituted, providing steric bulk and lipophilicity, while the aniline nitrogen remains secondary, offering a vector for further functionalization (e.g., acylation or alkylation).
Figure 1: Topological connectivity highlighting the central methylene linker bridging the electron-rich pyrazole and the aniline moiety.
Synthetic Methodology
The most robust route for synthesizing N-((1,3,5-trimethylpyrazol-4-yl)methyl)aniline is Reductive Amination . This method avoids over-alkylation (common with alkyl halides) and proceeds under mild conditions compatible with the pyrazole ring.
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Acetic Acid (catalytic, optional)
Procedure:
Imine Formation: In a dry flask, dissolve the aldehyde (1.0 eq) and aniline (1.0 eq) in DCE (0.2 M concentration). If the reaction is sluggish, add acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
Reduction: Add STAB (1.5 eq) portion-wise to the stirring solution. Note: STAB is preferred over NaBH₄ in DCE as it is milder and reduces the imine faster than the aldehyde, preventing side reactions.
Quench: Stir for 4–16 hours. Monitor by TLC or LCMS. Quench with saturated aqueous NaHCO₃.
Workup: Extract with Dichloromethane (DCM) (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
Proton NMR (¹H NMR) Expectations
Solvent: CDCl₃ or DMSO-d₆
Proton Group
Chemical Shift (δ ppm)
Multiplicity
Integration
Rationale
Pyrazole N-CH₃
3.60 – 3.75
Singlet
3H
Deshielded by Nitrogen
Pyrazole C-CH₃
2.10 – 2.30
Singlet (x2)
6H
C3 and C5 methyls (may overlap)
Linker -CH₂-
4.00 – 4.20
Singlet
2H
Benzylic-like position
Aniline -NH-
3.50 – 4.50
Broad Singlet
1H
Exchangeable proton
Phenyl Ar-H
6.60 – 7.30
Multiplets
5H
Typical aromatic pattern
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)
Parent Ion: [M+H]⁺ = 216.3
Fragmentation Logic:
Cleavage often occurs at the C-N bond of the benzylic linker.
Expect fragments corresponding to the tropylium-like ion of the pyrazole-methyl group or the aniline fragment.
Applications in Drug Discovery
This molecule serves as a critical "Scaffold Hopper" in kinase inhibitor design.
Linker Chemistry: The methylene spacer provides a specific distance (~1.5 Å) between the aromatic rings, allowing the molecule to span hydrophobic pockets in enzymes (e.g., ATP binding sites).
Pyrazole Core: The 1,3,5-trimethylpyrazole moiety acts as a bioisostere for phenyl or pyridine rings but with higher water solubility and distinct hydrogen bonding vectors (via the N2 nitrogen).
Intermediacy: The secondary amine is a nucleophile; it can be reacted with sulfonyl chlorides or isocyanates to generate sulfonamides or ureas—common motifs in FDA-approved drugs (e.g., Celecoxib analogs).
References
Chemical Identity & Properties
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18993807 (Related Pyrazine)
Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
Context: Standard protocol for STAB-mediated reductive amin
Link:
Pyrazole Chemistry:
Source: El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 1,3,5-trimethyl-1H-pyrazole derivatives." Acta Pharmaceutica.
Context: Reactivity of the 1,3,5-trimethylpyrazole core.
Application Note: Synthesis of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline via Reductive Amination
Introduction & Strategic Analysis The N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline scaffold represents a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR l...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Analysis
The N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline scaffold represents a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The steric bulk of the trimethyl-pyrazole moiety, combined with the hydrogen-bond donor/acceptor capability of the aniline nitrogen, makes this a privileged pharmacophore.
This guide details the synthesis of this target via reductive amination . While multiple reducing agents exist (e.g.,
, ), this protocol prioritizes Sodium Triacetoxyborohydride (STAB) .
Why STAB? (Causality & Expertise)
Selectivity: Unlike Sodium Borohydride (
), STAB is mild and does not reduce the aldehyde starting material at an appreciable rate in 1,2-dichloroethane (DCE). This allows for a "Direct" (one-pot) protocol where aldehyde and amine are mixed with the reducing agent simultaneously.
Safety: It avoids the toxicity associated with Sodium Cyanoborohydride (
) and the risk of generating HCN gas.
Aniline Nucleophilicity: Anilines are weaker nucleophiles than alkyl amines. The presence of Acetic Acid (AcOH) in this protocol is not optional; it catalyzes the formation of the iminium ion intermediate, driving the equilibrium forward before reduction occurs.
Reaction Mechanism & Scheme
The reaction proceeds through two distinct phases in a single pot:
Imine Formation: Acid-catalyzed condensation of the aldehyde and aniline generates an unstable imine (Schiff base).
Reduction: The imine is protonated to an iminium ion, which is then selectively reduced by the hydride source.
Figure 1: Mechanistic flow of the direct reductive amination using STAB.
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
Add Aniline (1.1 equiv).
Add Acetic Acid (1.0 equiv). Note: The solution may darken slightly; this is normal and indicates imine formation.
2. Reaction Initiation:
Stir the mixture at Room Temperature (RT) for 15–30 minutes under an inert atmosphere (
or Ar).
Expert Insight: Although STAB allows for direct mixing, this short pre-stir ensures the imine equilibrium is established, minimizing potential side-reduction of the aldehyde.
Add STAB (1.4 equiv) in a single portion.
Observation: Mild effervescence may occur.
3. Monitoring:
Stir at RT for 2–16 hours.
TLC Monitoring: Use 30% EtOAc in Hexanes. The aldehyde spot (usually higher
) should disappear. The imine intermediate may be visible during the reaction but should convert to the amine (lower , often stains blue/purple with Ninhydrin or Hanessian’s stain).
4. Workup & Purification:
Figure 2: Standard aqueous workup and purification workflow.
Detailed Workup Steps:
Quench the reaction by adding saturated aqueous
. Stir for 15 minutes to destroy excess borohydride.
Extract the aqueous layer with Dichloromethane (DCM) (
).
Combine organic layers and wash with Brine (
).
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Flash column chromatography on silica gel.
Eluent: Gradient from 100% Hexanes to 40% EtOAc/Hexanes.
Note: The product is a secondary amine and may streak on silica. Adding 1% Triethylamine to the eluent can improve peak shape.
Characterization & Data Analysis
To validate the synthesis, compare spectral data against these expected values.
Expected
NMR (400 MHz,
)
Proton Environment
Shift (, ppm)
Multiplicity
Integration
Assignment
Aromatic (Aniline)
7.15 - 7.25
Multiplet
2H
Meta-H
Aromatic (Aniline)
6.70 - 6.80
Multiplet
1H
Para-H
Aromatic (Aniline)
6.60 - 6.70
Multiplet
2H
Ortho-H
Amine NH
3.80 - 4.00
Broad Singlet
1H
-NH-
Methylene Bridge
4.05 - 4.15
Singlet
2H
N-Methyl (Pyrazole)
3.70 - 3.80
Singlet
3H
C-Methyls (Pyrazole)
2.20 - 2.40
Singlet(s)
6H
Self-Validation Check:
The disappearance of the aldehyde proton (
ppm) confirms consumption of starting material.
The appearance of the methylene singlet at
ppm is the diagnostic signal for the successful C-N bond formation.
Comparative Analysis of Reducing Agents
Feature
STAB (Recommended)
Reaction Type
Direct (One-pot)
Direct (One-pot)
Indirect (Two-step)
Selectivity
High (Aldehyde stable)
High
Low (Reduces aldehyde)
Toxicity
Low
High (Cyanide)
Low
Cost
Moderate
Moderate
Low
Use Case
Standard Lab Scale
Difficult substrates
Large Scale / Industrial
Troubleshooting Guide
Problem: Reaction is stalled (Aldehyde remains).
Cause: Imine formation is slow due to steric hindrance of the trimethyl-pyrazole or low nucleophilicity of aniline.
Solution: Add activated molecular sieves (
) to the reaction mixture to scavenge water and drive imine formation. Increase AcOH to 2.0 equiv.
Cause: The product secondary amine reacts with another equivalent of aldehyde.
Solution: This is rare with anilines due to steric bulk, but if observed, ensure the aldehyde is added slowly to an excess of aniline (Inverse addition).
References
Abdel-Magid, A. F., et al. (1996).[5][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[8]
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
Baxendale, I. R., et al. (2006). "A flow process for the reductive amination of aldehydes and ketones." Synlett, 2006(15), 2417-2420.
Using N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline as a drug discovery building block
Abstract This application note details the physicochemical profile, synthetic utility, and strategic deployment of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (CAS: 1152894-90-0) as a high-value building block in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the physicochemical profile, synthetic utility, and strategic deployment of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (CAS: 1152894-90-0) as a high-value building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Possessing a privileged 1,3,5-trimethylpyrazole scaffold linked to an aniline moiety via a flexible methylene bridge, this secondary amine serves as a critical intermediate for generating kinase inhibitors (e.g., CDK2, p38 MAPK) and GPCR ligands. We provide validated protocols for amide coupling, sulfonylation, and urea formation, alongside structural insights into its pharmacophoric relevance.
The compound is a secondary amine combining an electron-rich pyrazole core with a lipophilic aniline tail. Its "drug-like" properties make it an ideal starting point for library generation.
The following diagram illustrates the chemical structure and key pharmacophoric interaction points.
Figure 1: Pharmacophore mapping of the building block. The pyrazole nitrogen serves as a potential H-bond acceptor (kinase hinge region), while the secondary amine allows for rapid diversification.
Strategic Application in Drug Discovery
The "Privileged" Pyrazole Scaffold
The 1,3,5-trimethylpyrazole moiety is a bioisostere often used to optimize solubility and metabolic stability compared to phenyl rings. It is structurally homologous to scaffolds found in FDA-approved drugs such as Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor).
Synthetic Versatility
This building block acts as a nucleophile. The secondary aniline nitrogen is less basic than aliphatic amines but sufficiently nucleophilic to react with electrophiles.
Primary Workflow: Derivatization of the NH to create libraries of Amides, Ureas, and Sulfonamides.
Target Classes:
Kinase Inhibitors: Urea derivatives of pyrazole-anilines are well-documented p38 MAPK inhibitors [1].
Anticancer Agents: Amide derivatives targeting CDK2/Cyclin E [2].[1][2]
Experimental Protocols
Safety Precaution
Hazard: Anilines can be toxic if inhaled or absorbed through skin. Pyrazoles may cause eye irritation.[3]
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood.
Protocol A: Synthesis of Amide Derivatives (General Library Method)
Targeting: CDK2 Inhibitors, GPCR Ligands
Rationale: The secondary aniline is sterically hindered. Standard EDC/NHS coupling may be sluggish. We recommend HATU for high-efficiency conversion.
Materials:
Building Block: N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (1.0 equiv)
Carboxylic Acid (R-COOH): Diverse library acids (1.2 equiv)
Dissolution: In a 4 mL vial, dissolve the carboxylic acid (0.2 mmol) in DMF (1.0 mL).
Activation: Add DIPEA (0.6 mmol) followed by HATU (0.3 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
Addition: Add the pyrazole-aniline building block (0.2 mmol) dissolved in DMF (0.5 mL).
Reaction: Seal the vial and stir at 50°C for 12 hours. (Heating overcomes the steric hindrance of the N-alkyl aniline).
Work-up: Dilute with EtOAc (10 mL), wash with sat. NaHCO₃ (2x) and Brine (1x).
Purification: Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Synthesis of Urea Derivatives
Targeting: p38 MAPK Inhibitors, Kinase Type II Inhibitors
Rationale: Urea linkages are classic pharmacophores for hydrogen bonding with the conserved Glu/Asp residues in kinase active sites.
Materials:
Building Block: N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (1.0 equiv)
Isocyanate (R-N=C=O): Aryl or Alkyl isocyanate (1.1 equiv)
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Base: Triethylamine (TEA) (catalytic, optional)
Procedure:
Setup: Dissolve the building block (0.2 mmol) in anhydrous DCM (2 mL) in a reaction vial.
Addition: Add the isocyanate (0.22 mmol) dropwise at 0°C.
Reaction: Allow to warm to RT and stir for 4–6 hours.
Monitoring: Check TLC or LCMS for consumption of the amine.
Isolation: Often the urea product precipitates. Filter the solid and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).
Protocol C: Synthesis of Sulfonamides
Targeting: Anticancer agents, Antibacterials
Procedure:
Dissolve building block (1.0 equiv) in Pyridine (as solvent and base).
Add Sulfonyl Chloride (R-SO₂Cl) (1.2 equiv) at 0°C.
Stir at RT for 16 hours.
Quench with 1N HCl (carefully) to remove pyridine, extract with DCM.
Synthetic Workflow Diagram
The following flow chart visualizes the decision tree for functionalizing this building block based on the target pharmacophore.
Figure 2: Synthetic divergence from the core building block to bioactive libraries.
Analytical Quality Control (QC)
To ensure the integrity of the building block before synthesis, verify the following:
¹H NMR (DMSO-d₆, 400 MHz):
δ 7.10–6.60 (m, 5H, Phenyl)
δ 5.80 (t, 1H, NH - broad)
δ 3.95 (d, 2H, CH₂-N)
δ 3.60 (s, 3H, N-CH₃)
δ 2.20 (s, 3H, C3-CH₃)
δ 2.10 (s, 3H, C5-CH₃)
Note: Chemical shifts are approximate and solvent-dependent.
LC-MS: Single peak, [M+H]⁺ = 216.3.
Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if protected from moisture.
References
Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas.
Source: PubMed / Bioorg Med Chem Lett.
URL:[Link]
Synthesis and biological evaluation of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
Source: ResearchGate / Eur J Med Chem.
URL:[Link]
Pyrazole: An Emerging Privileged Scaffold in Drug Discovery.
Source: PMC / Molecules.
URL:[Link]
Purification methods for N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline crude product
To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Support: Purification Strategies for N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline Case ID: PYR-ANI-004 Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Senior Application Scientist, Chemical Process Development
Subject: Technical Support: Purification Strategies for N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
Case ID: PYR-ANI-004
Executive Summary & Diagnostic
You are dealing with N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline , a secondary amine linking an electron-rich pyrazole ring to an aniline moiety.[1][2]
Core Chemical Profile:
Physical State: Solid (High purity samples typically melt between 106–110 °C ).[1][2][3]
Basicity: Weakly basic.[2] The aniline nitrogen (pKa ~4.8–5.[2]0) and pyrazole nitrogen (pKa ~2.5–3.[2][3]0) are both protonatable, but the molecule remains less basic than aliphatic amines.[2][3]
The Challenge:
Because the basicity of your product is very similar to the starting material (aniline), standard acid-base extraction is often ineffective for separating them.[2] Both will protonate and move to the aqueous layer simultaneously.[2]
Use the following diagnostic flowchart to select your purification route:
Figure 1: Decision matrix for purification based on the physical state of the crude product.
Method A: Recrystallization (The "Gold Standard")[2]
Since the pure product is a solid (MP 106–110 °C) and the main impurity (aniline) is a liquid, solubility differentiation is the most efficient purification method.[2]
Why this works: The lipophilic trimethyl-pyrazole moiety facilitates crystallization in semi-polar solvents, while the liquid aniline remains dissolved in the mother liquor.[2]
Protocol: Ethanol/Water Displacement
Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute ethanol (approx. 5 mL per gram of crude).[2] Heat to reflux (mild boil) until fully dissolved.
Note: If the solution is dark brown/black, add Activated Carbon (10% w/w), stir at reflux for 5 mins, and filter hot through Celite.
Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]
Re-solubilization: Add a few drops of ethanol to just clear the turbidity.[2]
Crystallization: Allow the flask to cool to room temperature slowly (do not disturb). Then, place in an ice bath (0–4 °C) for 2 hours.
Filtration: Filter the white/off-white needles under vacuum.[1]
Wash: Wash the cake with a cold 1:1 EtOH:Water mixture. This wash removes the residual aniline adhering to the crystal surface.[2]
Alternative Solvent Systems:
Ethyl Acetate / Hexanes: Dissolve in minimal hot EtOAc; add Hexanes until turbid. Good for very lipophilic crudes.[1]
Toluene: Good for removing non-polar tars, but may co-crystallize aniline if not careful.[2][3]
Method B: Flash Chromatography (The "Difficult Separation")[2]
Use this method if the crude is an oil or if recrystallization yields a "goo."
The Trap: Secondary amines interact with the acidic silanol groups on silica gel, causing "streaking" (broad peaks) and poor separation.[2] Aniline also tails significantly.[1]
Protocol: Buffered Silica Column
Stationary Phase: Silica Gel (230–400 mesh).[2][3]
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 → 60:40).[2]
Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase.
Pre-treatment: Flush the column with 2 column volumes (CV) of Hexane + 1% TEA. This neutralizes the acidic sites on the silica.[2]
Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene. Avoid loading with pure EtOAc (bands will broaden).[2]
Elution: Run the gradient.
Unreacted Aldehyde/Non-polars: Elute first (High Rf).[2]
Aniline:[1][2][4][5][6][7] Elutes later or streaks heavily.[1] The TEA helps sharpen the aniline band, allowing you to cut the fraction before it contaminates the product.[2][3]
Post-Column: Rotovap the fractions. You must put the product under high vacuum (oil pump, <1 mbar) for 4–6 hours to remove the high-boiling TEA traces.[2]
Method C: HCl Salt Formation (The "Rescue" Operation)[2][3]
If the product refuses to crystallize and chromatography is difficult, convert the free base into a hydrochloride salt.[2][3] Salts are often easier to purify and handle.[1][2]
Protocol: Precipitation
Dissolve: Dissolve the crude oil in Diethyl Ether or Dioxane (anhydrous).[2][3]
Acidify: Add 4M HCl in Dioxane dropwise with vigorous stirring.
Precipitate: The product should crash out as a white solid (Hydrochloride salt).[2] Aniline HCl is also a solid, but it has different solubility properties.
Wash: Filter the solid.[2][4][8] Wash copiously with DCM (Dichloromethane) or Acetone .[2][3]
Mechanism:[1][2][3][9] The product salt is often less soluble in acetone than Aniline[2]·HCl. Washing can selectively remove the aniline salt.[2]
Recovery (Optional): If you need the free base back, suspend the salt in water, basify with NaHCO₃ (pH 9), and extract into EtOAc.[1][2]
Technical FAQ & Troubleshooting
Q1: My product turned black overnight. What happened?A: Aniline derivatives are prone to oxidation by air, forming "aniline black" or azo-linkages.[1]
Prevention: Always store the crude under Nitrogen/Argon.[2]
Fix: Use the Activated Carbon step described in Method A. If chromatography is used, flush the column with Nitrogen before running.[2]
Q2: Can I use acid-base extraction to remove the aniline?A:Not recommended.
Reasoning: The pKa difference between aniline (~4.[2][5][10]6) and your N-alkyl aniline product (~5.0) is too small. A pH that protonates aniline will also protonate your product, causing both to go into the water layer.[2][3]
Exception: You can wash the organic layer with dilute acetic acid (5%) .[2] This might selectively remove some aniline if your product is significantly more lipophilic (due to the trimethyl pyrazole), but yield loss will be high.[2]
Q3: The NMR shows a "ghost" peak around 10 ppm.A: This is unreacted 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde .[1][2]
Fix: This impurity is neutral.[1] Dissolve product in EtOAc and wash with 1M HCl . The product (amine) goes into the water; the aldehyde stays in EtOAc.[2] Separate layers, then basify the water layer to recover the pure product.[2][3]
References
Trofimenko, S. (1993).[2] Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.[1] (Foundational text on pyrazole chemistry and solubility).
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link (Standard protocols for amine recrystallization and drying).[2]
Lindsay-Scott, P. J., et al. (2017).[1][2][9] A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry, 82(21), 11295-11303.[1][2] Link (Discusses purification of similar pyrazole-amine intermediates).[1][2]
Love, B. E. (2006).[2] Synthesis of Carbolines: A Review. Organic Preparations and Procedures International.[1] (General reference for handling air-sensitive aniline derivatives).
Technical Support Center: Acid Stability of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
This technical guide details the stability profile of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (CAS: 1152894-90-0) under acidic conditions. It is designed for researchers observing unexpected degradation or sol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (CAS: 1152894-90-0) under acidic conditions. It is designed for researchers observing unexpected degradation or solubility issues during synthesis, purification, or biological assay development.
Executive Summary
N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline exhibits a bimodal stability profile dependent on acid strength and temperature.
Mild Acid (pH 2–6, RT): The compound is stable . It functions as a base, forming water-soluble salts (e.g., hydrochloride, trifluoroacetate). This is the preferred state for aqueous handling.
Strong Acid / Heat (pH < 1, >40°C): The compound is labile . The electron-rich pyrazole ring activates the methylene bridge toward acid-mediated C-N bond cleavage (retro-reductive amination type mechanism), releasing aniline and a pyrazolyl carbocation species.
Expert Insights: The Mechanism of Instability
To troubleshoot effectively, you must understand the underlying chemistry. This molecule is structurally analogous to a p-methoxybenzyl (PMB) amine , a common protecting group known for acid lability.
The "Electron-Rich" Trap
The 1,3,5-trimethylpyrazole moiety is highly electron-rich due to the three methyl groups and the aromatic nitrogen system.
Protonation: In dilute acid, the aniline nitrogen (
) and the pyrazole nitrogen () protonate. This is reversible and stabilizes the molecule as a salt.
Cleavage Trigger: In strong acid (e.g., TFA, conc. HCl), the protonated aniline becomes an excellent leaving group.
Carbocation Formation: The cleavage of the C-N bond is thermodynamically driven by the formation of a resonance-stabilized carbocation at the pyrazolyl-methyl position. This cation is stabilized by the electron-donating nature of the pyrazole ring, similar to how a PMB group stabilizes a benzylic cation.
Stability Logic Diagram
The following flowchart illustrates the decision pathway for the molecule in acidic media.
Figure 1: Reaction pathways of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline in acidic environments.[1]
Troubleshooting Guide & FAQs
Scenario A: "My compound disappeared during LC-MS analysis."
Diagnosis: Acid-catalyzed hydrolysis on the column or in the vial.
Cause: If your mobile phase uses high concentrations of TFA (e.g., >0.5%) or if samples sat in acidic diluent for >24 hours, slow hydrolysis may occur.
Solution:
Switch mobile phase modifier to 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Bicarbonate (basic pH 8, ensures stability).
Analyze samples immediately after dilution.
Check for the Aniline peak (MW 93) in the mass spectrum.
Scenario B: "I see a precipitate when adding 1M HCl."
Diagnosis: Salting out effect (Common Ion Effect).
Cause: While the hydrochloride salt is generally water-soluble, high concentrations of Cl⁻ ions (from 1M or 6M HCl) can decrease the solubility of the organic salt, causing it to crash out as a solid.
Solution: Dilute the acid to 0.1M or switch to a counter-ion with better solubility properties (e.g., Methanesulfonic acid).
Scenario C: "Can I use this compound in a reaction with TFA?"
Diagnosis: High risk of decomposition.
Risk: Trifluoroacetic acid (TFA) is strong enough to cleave electron-rich benzylic-type amines, especially if scavengers (like water or thiols) are present.
Solution: Run a pilot stability test (see Protocol 1). If cleavage is observed, switch to HCl in Dioxane or Acetic Acid , which are less likely to promote carbocation formation.
Validated Experimental Protocols
Protocol 1: Rapid Acid Stability Stress Test
Use this protocol to determine if your specific acidic conditions are safe.
Materials:
Compound (1 mg)
Solvent A: Methanol (neutral control)
Solvent B: Target Acidic Solvent (e.g., 10% TFA in DCM, or 1M aqueous HCl)
HPLC/LC-MS
Procedure:
Preparation: Dissolve 1 mg of compound in 1 mL of Methanol (Stock).
Control: Inject 10 µL of Stock immediately into LC-MS.
Stress: Take 100 µL of Stock and add 900 µL of Solvent B (Acid).
Incubation: Vortex and let stand at Room Temperature for 1 hour .
Analysis: Inject the stressed sample.
Calculation:
Note: If % Remaining < 95%, the conditions are too harsh.
Protocol 2: Solubility & Salt Formation
Use this to prepare a stable aqueous stock solution.
Weigh 10 mg of compound.
Add 900 µL of water (suspension will form).
Slowly add 0.1 M HCl in 10 µL increments while vortexing.
Monitor dissolution. The solution should become clear as the mono- or di-hydrochloride salt forms.
Stop adding acid once clear. Measure pH (Target: pH 4–5).
Storage: Freeze at -20°C. Do not store as a liquid at Room Temperature for >1 week.
Quantitative Data Summary
Condition
Est. Half-Life ()
Primary Species
Recommendation
Neutral (pH 7)
> 1 Year
Free Base
Store Solid / Dry
0.1% Formic Acid
> 1 Week
Salt (Protonated)
Safe for LC-MS
1M HCl (RT)
24 - 48 Hours
Salt / Equilibrium
Use Fresh
TFA (Neat)
< 1 Hour
Cleavage Products
AVOID
Reflux (Acid)
Minutes
Aniline + Decomp
AVOID
References
Compound Identification & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54356860, N-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline. Retrieved from [Link]
Mechanistic Analogy (Acid Cleavage of N-Benzyl Anilines)
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. Retrieved from [Link]
Note: Establishes the lability of N-benzyl anilines, which serves as the baseline for the more electron-rich pyrazolyl analogue.
Pyrazole Ring Electronics (pKa and Stability)
General Stability of Aminomethylpyrazoles
Levandowski, B. J., et al. (2019). Stability of 4H-pyrazoles in physiological environments. ResearchGate. Retrieved from [Link]
Technical Support Center: Crystallization of Pyrazole-Methylaniline Intermediates
Welcome to the technical support center for the crystallization of pyrazole-methylaniline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of pyrazole-methylaniline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The information provided herein is a synthesis of established chemical principles and field-proven insights to empower you with the knowledge to troubleshoot and optimize your crystallization processes.
Introduction: The Crystallization Challenge
Pyrazole-methylaniline cores are prevalent scaffolds in medicinal chemistry and materials science. While synthetically accessible, their purification via crystallization can be a significant bottleneck. These molecules often exhibit challenging behaviors such as a propensity to form oils, co-crystallize with impurities, or yield multiple polymorphic forms. This guide provides a structured, question-and-answer-based approach to address these common issues head-on, grounded in scientific principles to explain the "why" behind each troubleshooting step.
Part 1: Troubleshooting Guide - Common Crystallization Problems & Solutions
This section addresses specific, frequently encountered problems during the crystallization of pyrazole-methylaniline intermediates.
Issue 1: My compound has "oiled out" and will not crystallize.
Q: I've cooled my solution, but instead of crystals, a viscous oil has separated. What is happening and how can I fix it?
A: "Oiling out," or liquid-liquid phase separation, is a common frustration that occurs when the solute separates from the solution as a supersaturated liquid phase instead of a solid crystalline lattice.[1][2] This is often due to high supersaturation, the presence of impurities, or a large difference in the polarity between the solute and the solvent.[1][3]
Causality & Strategy: The goal is to gently guide the system from a supersaturated state to a crystalline state, avoiding the kinetically favored but thermodynamically metastable oil. This requires reducing the degree of supersaturation and providing a template for ordered molecular arrangement.
Step-by-Step Troubleshooting Protocol:
Re-dissolution and Dilution: Gently warm the mixture to re-dissolve the oil. Add a small amount (10-20% of the original volume) of the hot solvent to slightly decrease the concentration.[4] This reduces the supersaturation level upon cooling.
Slow Cooling is Crucial: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a dewar filled with warm water can effectively slow the cooling rate. Rapid cooling is a primary driver of oiling out.[4][5]
Induce Nucleation: If crystals do not form upon reaching room temperature, nucleation must be induced.
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites.[4][5]
Seeding: If you have a small crystal of the pure compound, add a single, tiny seed crystal to the solution.[2][4] This provides a perfect template for crystal growth.
Further Cooling: Once nucleation is observed, cool the flask further in an ice bath or refrigerator to maximize the yield.[4]
Workflow for Overcoming Oiling Out
Caption: Decision workflow for troubleshooting oiling out.
Issue 2: The crystallization yield is very low.
Q: I managed to get crystals, but my recovery is less than 30%. How can I improve my yield?
A: A low yield typically indicates that a significant amount of your compound remains dissolved in the mother liquor.[5] This can be due to using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has relatively high solubility even when cold.
Causality & Strategy: To maximize yield, you must maximize the difference in solubility of your compound at high and low temperatures. This involves using the minimum amount of solvent necessary and ensuring the final crystallization temperature is sufficiently low.
Step-by-Step Optimization Protocol:
Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[4] Working with a more concentrated solution will ensure that the solution becomes supersaturated more readily upon cooling.
Optimize Cooling Temperature: After slow cooling to room temperature, place the crystallization flask in an ice-water bath (0 °C). For some compounds, a salt-ice bath or a laboratory freezer (-20 °C) may be necessary to further decrease the solubility and force more product out of the solution.[4]
Consider an Anti-Solvent: If your compound is still too soluble, an anti-solvent (or co-solvent) system can be highly effective.[4]
Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble).
Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at room temperature or while warm, until the solution becomes persistently cloudy.
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Data Presentation: Common Solvent Systems for Pyrazole-Methylaniline Intermediates
The choice of solvent is the most critical parameter in crystallization.[6] Below is a table of common solvents and their properties, which can be used to devise single-solvent or anti-solvent systems.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Common Use Case
Ethanol
78
24.5
Good general "good" solvent for cooling crystallization.[6][7]
Isopropanol
82
19.9
Similar to ethanol, often used for cooling crystallizations.[6][8]
Ethyl Acetate
77
6.0
Medium polarity solvent, good for both cooling and as a "good" solvent in anti-solvent pairs.[7][9]
Toluene
111
2.4
Good for less polar compounds or as a "good" solvent with a non-polar anti-solvent.[6][10]
Hexanes/Heptane
~69 / ~98
~1.9 / ~1.9
Common "poor" solvent (anti-solvent) to pair with more polar solvents.[9]
Water
100
80.1
Potential anti-solvent for compounds dissolved in polar organic solvents like ethanol or acetone.[6][9]
Issue 3: My final product is still impure.
Q: After crystallization, my NMR/LCMS still shows the presence of starting materials or byproducts. How can I improve the purity?
A: Co-crystallization of impurities occurs when the impurities have similar solubility profiles to the desired compound or when crystallization happens too quickly, trapping impurities within the growing crystal lattice.[5]
Causality & Strategy: The key to high purity is to exploit subtle differences in solubility and to ensure the crystallization process is slow enough to allow for selective incorporation of the desired molecule into the crystal lattice.
Step-by-Step Purification Protocol:
Slow Down the Process: Rapid crystal growth is a major cause of impurity inclusion.[5] If crystals are crashing out immediately upon cooling, re-heat the solution and add a bit more solvent (10-20%) to ensure the solution cools for at least 5-10 minutes before nucleation begins.[5]
Charcoal Treatment: If your compound is contaminated with highly colored, non-polar impurities, activated charcoal can be effective. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[4]
Acid/Base Chemistry (for Basic Pyrazoles): Pyrazole-methylaniline compounds are basic due to the nitrogen atoms.[11] This property can be exploited for purification. One method involves dissolving the crude material in an organic solvent and adding an acid (like oxalic or phosphoric acid) to precipitate the pyrazole as a salt, leaving non-basic impurities behind.[8][12] The purified salt can then be isolated and neutralized to recover the free base.
Preliminary Column Chromatography: If impurities are very similar to the product, a quick filtration through a short plug of silica gel or alumina might be necessary to remove the worst of the impurities before attempting a final crystallization.[4] For basic compounds that may stick to silica, adding a small amount of triethylamine (0.1-1%) to the chromatography solvent can be beneficial.[4][7]
Visualization of the Purification Strategy
Caption: Logical workflow for achieving high purity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvent systems for pyrazole-methylaniline intermediates?
A1: There is no single "best" system, as solubility is highly dependent on the specific substitution pattern. However, good starting points for screening are single solvents like ethanol or isopropanol, and anti-solvent systems like ethyl acetate/hexanes or toluene/heptane.[6][9] A mixture of ethanol and water can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise as the anti-solvent.[7]
Q2: Can polymorphism be an issue with these compounds?
A2: Yes, polymorphism (the ability of a compound to exist in multiple crystal forms) is a known phenomenon in pyrazole derivatives.[13] Different polymorphs can have different physical properties, including solubility, melting point, and stability. The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorph is obtained. If you observe inconsistent results (e.g., different melting points between batches), you may be isolating different polymorphs.
Q3: My compound is an amorphous solid. How can I get it to crystallize?
A3: An amorphous solid lacks long-range molecular order. To induce crystallization, you need to provide the molecules with enough mobility to arrange themselves into a crystal lattice. Try dissolving the amorphous solid in a minimal amount of a solvent like warm ethyl acetate or acetonitrile, and then allow it to cool very slowly in a freezer over 24-48 hours.[14] Vapor diffusion is another excellent technique for difficult-to-crystallize compounds: dissolve your compound in a small vial with a good solvent, and place this vial inside a larger, sealed jar containing a volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can gently induce crystallization over several days.[15]
Q4: How does the substitution on the aniline or pyrazole ring affect crystallization?
A4: The nature and position of substituents can significantly impact crystallization. Generally, more rigid and planar molecules tend to crystallize more readily.[16] Bulky or flexible groups (like long alkyl chains) can hinder efficient packing and promote oiling out.[9] Halogen atoms (F, Cl, Br) on the aromatic rings can participate in halogen bonding and other intermolecular interactions that often favor robust crystal packing.[17]
References
Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
WO2011076194A1 - Method for purifying pyrazoles - Google P
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
DE102009060150A1 - Process for the purification of pyrazoles - Google P
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
Synthesis and crystal structures of N-substituted pyrazolines - PubMed.
Development of Flow Processes for the Syntheses of N-Aryl Pyrazoles and Diethyl Cyclopropane-cis-1,2-dicarboxylate - ACS Public
Troubleshooting - Chemistry LibreTexts.
Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchG
(a) Polymorphism in energetic materials. (b) Previously explored...
How can I obtain good crystals of heterocyclic organic compounds?
Effect of Liquid-Liquid Phase Separation During Crystalliz
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchG
Oiling Out in Crystalliz
Understanding Oiling-Out Phenomena in the Crystalliz
Guide for crystalliz
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applic
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Public
Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity - Der Pharma Chemica.
A REVIEW ON PYRAZOLE AN ITS DERIV
Synthesis and Pharmacological Activities of Pyrazole Deriv
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
Mass spectrometry fragmentation pattern of trimethylpyrazole aniline derivatives
Executive Summary Trimethylpyrazole aniline derivatives represent a critical scaffold in modern drug discovery, particularly within the realm of kinase inhibitors (e.g., p38 MAPK, B-Raf inhibitors). Their structural comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Trimethylpyrazole aniline derivatives represent a critical scaffold in modern drug discovery, particularly within the realm of kinase inhibitors (e.g., p38 MAPK, B-Raf inhibitors). Their structural complexity—combining an electron-rich pyrazole ring with a basic aniline moiety—presents unique challenges in mass spectrometry (MS) characterization.
This guide provides an in-depth analysis of the fragmentation behaviors of 1,3,5-trimethylpyrazole aniline (TMPA) derivatives compared to their 3,5-dimethylpyrazole (DMPA) analogs. By synthesizing experimental data and mechanistic principles, we demonstrate that the "extra" N-methyl or C-methyl group in TMPA derivatives acts as a diagnostic steric handle, significantly altering fragmentation pathways in both ESI and EI modes.
Structural Context & Ionization Strategy
The core structure consists of a 1,3,5-trimethylpyrazole ring coupled to an aniline derivative. The ionization method dictates the observed species:
Electrospray Ionization (ESI): The soft ionization technique of choice for biological matrices.[1]
(pyridine-like nitrogen) typically competes with the aniline nitrogen. In TMPA, the steric bulk of the N-methyl group often directs protonation toward the aniline nitrogen or forces a specific tautomer, influencing the subsequent fragmentation.
Electron Impact (EI): Used for structural confirmation of synthetic intermediates.[4]
Primary Species:
(Radical cation).
Behavior: Extensive fragmentation driven by radical stabilization.
Comparison of Ionization Modes
Feature
ESI-MS/MS (Collision Induced Dissociation)
EI-MS (70 eV)
Parent Ion
(Even electron)
(Odd electron)
Key Mechanism
Charge-remote and charge-proximate fragmentation (neutral losses).
Radical-site initiation (alpha-cleavage).
Diagnostic Utility
Best for identifying functional groups and metabolites.
Best for fingerprinting and library matching.
Fragmentation Mechanism Analysis
The fragmentation of TMPA derivatives is distinct from DMPA due to the Steric Ortho-Effect and the stability of the methyl radical loss.
Pathway A: The "Methyl-Loss" Diagnostic (ESI & EI)
In 1,3,5-trimethylpyrazole derivatives, the loss of a methyl group (
, -15 Da) is a dominant pathway, particularly in EI, but also observed as a neutral loss in high-energy ESI-CID.
TMPA Behavior: The N-methyl group at position 1 is sterically crowded by the substituent at position 5. Relief of this steric strain drives the homolytic cleavage of the
bond.
DMPA Alternative: In 3,5-dimethylpyrazole (lacking the N-methyl), this pathway is significantly suppressed. Instead, loss of
(-27 Da) becomes the primary ring-degradation pathway.
Pathway B: Pyrazole-Aniline Linkage Cleavage
The bond connecting the pyrazole and aniline rings is the "weakest link" during CID (Collision Induced Dissociation).
Protonation: The proton likely resides on the aniline nitrogen.
Cleavage: Heterolytic cleavage occurs, generating a stable Trimethylpyrazolium ion and a neutral aniline, or vice versa, depending on the proton affinity (PA).
Observation:
If PA(Aniline) > PA(Pyrazole): Detection of
.
If PA(Pyrazole) > PA(Aniline): Detection of
.
Pathway C: Ring Disintegration (RDA & HCN Loss)
Following the initial losses, the pyrazole ring undergoes characteristic disintegration:
Loss of HCN: Common in nitrogen heterocycles.
Loss of Acetonitrile (
): Specific to methylated pyrazoles.
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways for a generic Trimethylpyrazole Aniline derivative under ESI-MS/MS conditions.
Figure 1: ESI-MS/MS Fragmentation pathway of Trimethylpyrazole Aniline. The red path (Methyl loss) is diagnostic for the N-methylated species.
Comparative Data Analysis
The table below contrasts the MS/MS spectral features of the Trimethyl variant against the Dimethyl alternative.
Table 1: Comparative Fragment Ion Abundance (Relative %)
Fragment Ion / Loss
Trimethylpyrazole Aniline (TMPA)
Dimethylpyrazole Aniline (DMPA)
Mechanistic Insight
100% (Base Peak)
100% (Base Peak)
Both form stable protonated ions.
High (20-40%)
Low (<5%)
Diagnostic: TMPA relieves steric strain via methyl loss; DMPA lacks the labile N-methyl.
Moderate (15%)
High (40-50%)
DMPA favors ring cleavage over substituent loss.
Pyrazole Cation (m/z ~111)
High
Moderate
TMPA cation is stabilized by inductive effect of 3x Methyls.
Aniline Cation (m/z ~93)
Variable
Variable
Depends on the specific aniline substitution pattern.
Validated Experimental Protocol
To ensure reproducibility and accurate identification of these derivatives, the following LC-MS/MS protocol is recommended. This method is self-validating through the use of the diagnostic methyl-loss ratio.
Sample Preparation
Stock Solution: Dissolve 1 mg of derivative in 1 mL MeOH (1 mg/mL).
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
Why: Formic acid ensures full protonation of the aniline/pyrazole nitrogens for ESI efficiency.
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical.
Reasoning: Low CE preserves the molecular ion; High CE is required to break the aromatic pyrazole ring.
Analytical Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for characterizing pyrazole derivatives.
References
Frizzo, C. P., et al. (2019).[6] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[7]
[Link]
Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles. Journal of Mass Spectrometry, 45(1), 1–16.
[Link]
NIST Chemistry WebBook. Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology.
[Link]
X-ray crystallography data for N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
As a Senior Application Scientist, this guide provides a comprehensive framework for the crystallographic analysis of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline. While a public crystal structure for this specific...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for the crystallographic analysis of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline. While a public crystal structure for this specific molecule is not available in open-access databases as of February 2026, this guide establishes a complete workflow for its determination, solution, and comparative analysis. We will ground our approach by comparing key structural features with crystallographically characterized analogues containing the core pyrazole and aniline fragments.
Part 1: Strategic Importance of Crystallographic Data
Understanding the three-dimensional structure of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is critical for rational drug design and materials science. X-ray crystallography provides definitive data on:
Conformational Analysis: Determining the precise torsion angles between the pyrazole and aniline rings, which governs the molecule's shape and its ability to interact with biological targets.
Intermolecular Interactions: Identifying and quantifying non-covalent interactions (e.g., hydrogen bonds, π-stacking) that dictate the crystal packing. This is crucial for understanding physical properties like solubility and melting point.
Absolute Stereochemistry: Unambiguously resolving the stereochemistry if chiral centers are present.
Part 2: Experimental Workflow for Structure Determination
This section details the protocol for obtaining the crystal structure of the title compound, from crystal growth to final data analysis.
Diagram of the Crystallographic Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
A. Crystal Growth
The primary challenge in X-ray crystallography is often obtaining diffraction-quality single crystals. The choice of solvent and technique is empirical and requires screening.
Material Purity: Ensure the compound N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is of high purity (>98%), as impurities can inhibit crystallization.
Solvent Selection: Start with solvents in which the compound has moderate solubility. Test a range of polar and non-polar solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane).
Method 1: Slow Evaporation:
Dissolve the compound in a suitable solvent to near-saturation in a small vial.
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.
Method 2: Vapor Diffusion (Hanging Drop):
Dissolve the compound in a good solvent (Solvent A).
In a larger sealed container (e.g., a beaker sealed with parafilm), place a small volume of a poor solvent (anti-solvent, Solvent B) in which the compound is insoluble but which is miscible with Solvent A.
Place a drop of the compound solution (from Solvent A) on a siliconized coverslip and invert it over the reservoir of Solvent B.
Over time, the anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.
B. Data Collection and Processing
Crystal Mounting: Using a microscope, select a well-formed, clear crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.
Data Collection: Collect the diffraction data using a modern X-ray diffractometer, typically with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
Data Processing: The raw diffraction images are processed using software like CrysAlisPro or SAINT. This involves integrating the reflection intensities and applying corrections for factors like Lorentz and polarization effects. The output is a reflection file (e.g., HKLF 4 format).
C. Structure Solution and Refinement
Structure Solution: The phase problem is typically solved using direct methods or dual-space methods, as implemented in software packages like SHELXT or Olex2. This step provides an initial model of the molecular structure.
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This process, often performed with SHELXL, iteratively adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
Validation: The quality of the final structure is assessed using metrics such as the R1 factor (ideally < 5% for high-quality data), wR2, and the goodness-of-fit (GooF). The final model is checked for consistency using tools like PLATON or the IUCr's checkCIF service.
Part 3: Comparative Structural Analysis
Lacking the specific data for the title compound, we will establish a framework for comparison using data from structurally related fragments found in the Cambridge Structural Database (CSD). This demonstrates the type of analysis a researcher should perform once their own data is obtained.
Reference Fragments for Comparison
To understand the expected geometry of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline, we will analyze the crystal structures of two key components: a substituted pyrazole and a substituted aniline.
Pyrazole Fragment Analogue: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (CSD Refcode: XOPCAJ). This molecule provides baseline data for the bond lengths and angles of the substituted pyrazole ring system.
Aniline Fragment Analogue: N-methyl-N-propylaniline (CSD Refcode: ZZZFAP03). This provides data on the geometry around the nitrogen atom and the aniline ring.
Diagram of Key Torsion Angles for Comparison
Caption: Key torsion angles (τ1, τ2) determining the compound's conformation.
Tabulated Comparison of Crystallographic Parameters
The following table presents key geometric parameters from our chosen reference fragments. A researcher who has just solved the structure of the title compound should create a similar table to compare their results.
Parameter
Pyrazole Analogue (XOPCAJ)
Aniline Analogue (ZZZFAP03)
Expected for Title Compound
Justification for Comparison
Bond Lengths (Å)
Pyrazole N1-N2
1.37 Å
-
~1.37 Å
Core ring geometry.
Pyrazole C3-N2
1.34 Å
-
~1.34 Å
Core ring geometry.
Aniline N-C(aryl)
-
1.42 Å
~1.42 Å
Electronic effects of the aniline ring.
Aniline N-C(alkyl)
-
1.46 Å
~1.46 Å
Geometry of the linker.
Bond Angles (°) **
C(aryl)-N-C(alkyl)
-
118.5°
~118-120°
Hybridization and steric effects at the nitrogen atom.
C4-C(methylene)-N
-
-
~110-113°
Expected tetrahedral geometry of the sp³ carbon linker.
Torsion Angles (°) **
τ1 (C5-C4-C(methylene)-N)
N/A
-
Highly Variable
Defines the orientation of the linker relative to the pyrazole ring.
τ2 (C4-C(methylene)-N-C(aryl))
N/A
N/A
Highly Variable
Defines the overall molecular conformation and is critical for receptor binding.
Part 4: Conclusion and Outlook
This guide provides a robust, scientifically-grounded workflow for determining and analyzing the crystal structure of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline. While the specific structure is not yet publicly known, the outlined protocols for crystallization, data collection, and refinement represent the current best practices in the field.
The true value of the crystallographic data, once obtained, will be realized through a detailed comparative analysis against known structural motifs, as demonstrated here. By comparing key bond lengths, angles, and particularly the torsional angles that define the molecular conformation, researchers can gain critical insights into the structural preferences of this molecule. This knowledge is an indispensable component of modern drug discovery and materials engineering, enabling a deeper understanding of structure-property relationships.
References
Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
A Comprehensive Guide to the Safe Disposal of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and re...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline, a compound that, due to its aniline and pyrazole moieties, requires careful management as hazardous waste. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes best practices from established guidelines for handling aniline and pyrazole derivatives to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Characterization
Before any disposal procedures can be initiated, a thorough understanding of the potential hazards is paramount. N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is comprised of two key structural features that inform its hazard profile: an aniline core and a substituted pyrazole ring.
Aniline Derivatives: Aniline and its derivatives are known for their toxicity. They can be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Many aromatic amines are also suspected or known carcinogens.[5][6] Furthermore, they are often very toxic to aquatic life with long-lasting effects.[1][2][3]
Pyrazole Derivatives: Pyrazole and its derivatives can also be harmful if swallowed and may cause skin and eye irritation.[7][8] Some pyrazole derivatives may also be harmful to aquatic life.[8][9]
Given these characteristics, N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline should be treated as a hazardous substance. All waste containing this compound, including pure substance, contaminated solutions, and any materials used for cleaning spills, must be disposed of as hazardous waste.[10]
Summary of Potential Hazards:
Hazard Classification
Description
Personal Protective Equipment (PPE)
Acute Toxicity
Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4]
Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety goggles are mandatory.[5][11]
Carcinogenicity
Suspected of causing cancer due to the aniline moiety.[5][6]
All handling should be conducted in a certified chemical fume hood to prevent inhalation.[5][6]
Environmental Hazard
Likely toxic to aquatic life with long-lasting effects.[1][2][3]
Prevent entry into drains and waterways under all circumstances.[1][2]
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline. Adherence to these steps is critical for ensuring regulatory compliance and laboratory safety.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the foundation of a safe disposal plan.[12]
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline". Include the date when the waste was first added to the container.[5]
Segregation: This waste stream must be kept separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][12] Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[6][13]
Step 2: Waste Collection and Storage
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[12][14]
Storage Area: Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.[5] The storage area should have secondary containment to capture any potential leaks.[5][14]
Container Management: Keep waste containers tightly closed except when adding waste.[15][16] Do not overfill containers.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[17]
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[18]
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE as outlined in the hazard summary table.[6]
Containment and Cleanup: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[17]
Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[17]
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or methanol) followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
Step 4: Final Disposal
Under no circumstances should N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline or its waste be disposed of down the drain or in regular trash.[6][14]
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company that will ensure its destruction or treatment in compliance with all federal, state, and local regulations.[15]
Part 3: Experimental Workflow and Visualization
To provide a clear, at-a-glance reference for the disposal decision-making process, the following workflow diagram has been created.
Caption: Decision workflow for the safe disposal of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline waste.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By following these detailed procedures for the disposal of N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
Washington State University. (n.d.). Aniline. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet - Aniline. Retrieved from [Link]
Loba Chemie. (n.d.). N-METHYL ANILINE (MONO) 98% (For Synthesis). Retrieved from [Link]
ECHA. (n.d.). Pyrazole - Substance Information. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
Global Safety Management, Inc. (2015, March 19). Safety Data Sheet - Aniline. Retrieved from [Link]